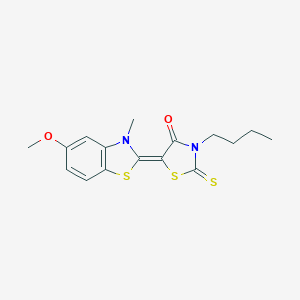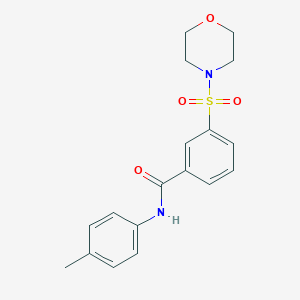
3-(morpholinosulfonyl)-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(morpholinosulfonyl)-N-(p-tolyl)benzamide is an organic compound characterized by the presence of a morpholinosulfonyl group and a p-tolyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via electrophilic aromatic substitution reactions, often using p-tolyl halides and a suitable catalyst.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced through sulfonylation reactions, where morpholine reacts with sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the morpholinosulfonyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various benzamide and sulfonyl derivatives.
科学研究应用
3-(morpholinosulfonyl)-N-(p-tolyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide core provides structural stability. The p-tolyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
N-(p-tolyl)benzamide: Lacks the morpholinosulfonyl group, resulting in different chemical properties and reactivity.
3-(morpholinosulfonyl)benzamide: Lacks the p-tolyl group, affecting its lipophilicity and biological activity.
N-(p-tolyl)sulfonamide: Contains a sulfonamide group instead of a benzamide core, leading to different interactions with molecular targets.
Uniqueness: 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-5-7-16(8-6-14)19-18(21)15-3-2-4-17(13-15)25(22,23)20-9-11-24-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGAVLFXYLSKKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
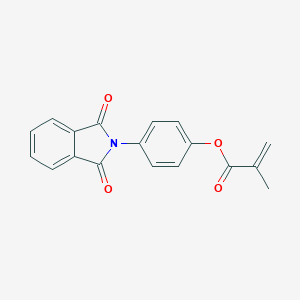

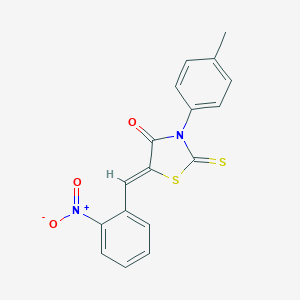
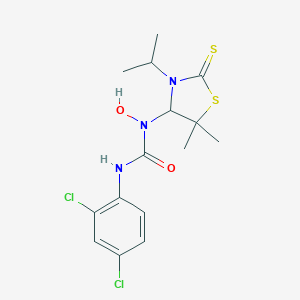
![3,4-dihydro-1(2H)-naphthalenone O-{[(3,4-dihydro-1(2H)-naphthalenylideneamino)oxy]methyl}oxime](/img/structure/B412264.png)
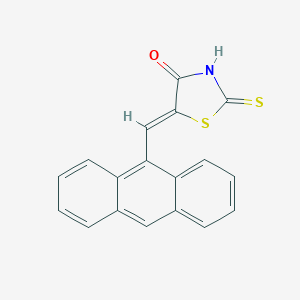
![(5E)-2-(2-chloroanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B412268.png)
![N-[2,2,2-Trichloro-1-(p-tolylthio)ethyl]-4-methylbenzamide](/img/structure/B412270.png)
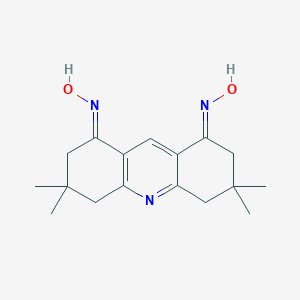
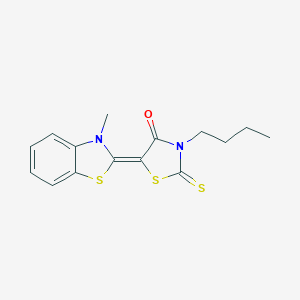
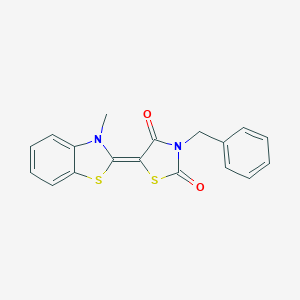
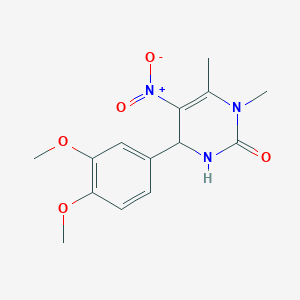
![N-(2-chlorophenyl)-3-oxo-3-[2-(1-phenylethylidene)hydrazino]propanamide](/img/structure/B412278.png)
